Glycyl-L-serylglycyl-L-seryl-L-alanine
Description
Glycyl-L-serylglycyl-L-seryl-L-alanine (GSGSA) is a synthetic pentapeptide with the sequence Gly-Ser-Gly-Ser-Ala. Its structure comprises alternating glycine (Gly) and serine (Ser) residues, terminating in alanine (Ala). This peptide is characterized by:
- Molecular formula: $ \text{C}{13}\text{H}{23}\text{N}{5}\text{O}{8} $ (calculated based on residue composition and peptide bond formation).
- Molecular weight: ~377.36 g/mol.
GSGSA’s repetitive glycine-serine motif may confer structural flexibility, similar to motifs found in elastin or silk proteins. However, its specific biological roles remain understudied.
Properties
CAS No. |
578738-90-6 |
|---|---|
Molecular Formula |
C13H23N5O8 |
Molecular Weight |
377.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H23N5O8/c1-6(13(25)26)16-12(24)8(5-20)18-10(22)3-15-11(23)7(4-19)17-9(21)2-14/h6-8,19-20H,2-5,14H2,1H3,(H,15,23)(H,16,24)(H,17,21)(H,18,22)(H,25,26)/t6-,7-,8-/m0/s1 |
InChI Key |
ADGAJRVOPNTVJM-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield serine derivatives, while substitution reactions can produce modified peptides with different functional groups.
Scientific Research Applications
Glycyl-L-serylglycyl-L-seryl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Challenges in Comparative Studies
Direct comparisons between GSGSA and longer peptides (e.g., tripeptides or tetrapeptides) are hindered by:
Limited Literature: No peer-reviewed studies specifically address GSGSA’s properties.
Synthetic Accessibility : GSGSA’s synthesis requires precise solid-phase peptide synthesis (SPPS) techniques, unlike simpler dipeptides.
Data Tables
Table 1: Structural Comparison
| Metric | GSGSA | Gly-Ala |
|---|---|---|
| CAS Registry Number | Not reported | 3695-73-6 |
| Synonyms | None widely used | 20+ synonyms (e.g., Gly-L-Ala, N-Glycyl-L-alanine) |
| Solubility (Water) | High (predicted) | 25 mg/mL |
Table 2: Functional Group Analysis
| Group | GSGSA | Gly-Ala |
|---|---|---|
| Hydroxyl (-OH) | 2 | 0 |
| Amide (-CONH-) | 4 | 1 |
| Carboxyl (-COOH) | 1 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
